molecular formula C16H25NO3 B1665870 (1RS,3RS,6RS)-6-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexane-1,3-diol CAS No. 187219-99-4

(1RS,3RS,6RS)-6-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexane-1,3-diol

Cat. No.: B1665870
CAS No.: 187219-99-4
M. Wt: 279.37 g/mol
InChI Key: LQJLLAOISDVBJM-OFQRWUPVSA-N
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Preparation Methods

Axomadol is synthesized through a series of chemical reactions involving the formation of a cyclohexane ring with specific substituents. The synthetic route typically involves the following steps:

The industrial production methods for Axomadol involve optimizing these synthetic routes to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize the formation of by-products.

Chemical Reactions Analysis

Axomadol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Axomadol can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

Axomadol exerts its effects through a combination of opioid agonism and inhibition of monoamine reuptake. It binds to opioid receptors in the central nervous system, leading to pain relief. Additionally, it inhibits the reuptake of noradrenaline and serotonin, which enhances its analgesic effects . The molecular targets involved include the mu-opioid receptor and the transporters for noradrenaline and serotonin.

Comparison with Similar Compounds

Axomadol is similar to other opioid analgesics like tramadol and tapentadol. it has unique properties that set it apart:

References

Properties

CAS No.

187219-99-4

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

(1S,3S,6S)-6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol

InChI

InChI=1S/C16H25NO3/c1-17(2)11-13-7-8-14(18)10-16(13,19)12-5-4-6-15(9-12)20-3/h4-6,9,13-14,18-19H,7-8,10-11H2,1-3H3/t13-,14-,16+/m0/s1

InChI Key

LQJLLAOISDVBJM-OFQRWUPVSA-N

Isomeric SMILES

CN(C)C[C@@H]1CC[C@@H](C[C@]1(C2=CC(=CC=C2)OC)O)O

SMILES

CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O

Canonical SMILES

CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O

Appearance

Solid powder

187219-99-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Axomadol;  BN-110;  EN-3324;  GRT-151;  GRT-0151Y;  BN110;  EN3324;  GRT151;  GRT0151Y;  BN 110;  EN 3324;  GRT 151;  GRT 0151Y

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1RS,3RS,6RS)-6-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexane-1,3-diol
Reactant of Route 2
Reactant of Route 2
(1RS,3RS,6RS)-6-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexane-1,3-diol
Reactant of Route 3
Reactant of Route 3
(1RS,3RS,6RS)-6-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexane-1,3-diol
Reactant of Route 4
Reactant of Route 4
(1RS,3RS,6RS)-6-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexane-1,3-diol
Reactant of Route 5
(1RS,3RS,6RS)-6-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexane-1,3-diol
Reactant of Route 6
(1RS,3RS,6RS)-6-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexane-1,3-diol

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